N-(2-Aminoethyl)-4-nitrobenzamide N-(2-Aminoethyl)-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 1017-27-2
VCID: VC21277578
InChI: InChI=1S/C9H11N3O3/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6,10H2,(H,11,13)
SMILES: C1=CC(=CC=C1C(=O)NCCN)[N+](=O)[O-]
Molecular Formula: C9H11N3O3
Molecular Weight: 209.2 g/mol

N-(2-Aminoethyl)-4-nitrobenzamide

CAS No.: 1017-27-2

Cat. No.: VC21277578

Molecular Formula: C9H11N3O3

Molecular Weight: 209.2 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Aminoethyl)-4-nitrobenzamide - 1017-27-2

Specification

CAS No. 1017-27-2
Molecular Formula C9H11N3O3
Molecular Weight 209.2 g/mol
IUPAC Name N-(2-aminoethyl)-4-nitrobenzamide
Standard InChI InChI=1S/C9H11N3O3/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6,10H2,(H,11,13)
Standard InChI Key KWWPRACPGGPLMF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NCCN)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C(=O)NCCN)[N+](=O)[O-]

Introduction

Chemical Identity and Basic Properties

N-(2-Aminoethyl)-4-nitrobenzamide is an organic compound characterized by a benzamide core with specific functional groups. It features a nitro group at the para position of the benzene ring and an aminoethyl chain attached to the amide nitrogen. This structural arrangement contributes to its chemical reactivity and biological properties.

Identification Parameters

The compound is identified through various standard chemical identifiers as detailed in Table 1:

Table 1: Chemical Identifiers of N-(2-Aminoethyl)-4-nitrobenzamide

ParameterValue
CAS Number1017-27-2
Molecular FormulaC₉H₁₁N₃O₃
Molecular Weight209.20 g/mol
IUPAC NameN-(2-aminoethyl)-4-nitrobenzamide
PubChem CID10512595
InChIInChI=1S/C9H11N3O3/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6,10H2,(H,11,13)
SMILESC1=CC(=CC=C1C(=O)NCCN)N+[O-]

Structural Characteristics

N-(2-Aminoethyl)-4-nitrobenzamide possesses a distinct chemical structure that influences its physical properties and reactivity. The compound contains:

  • A benzene ring as the core structure

  • A nitro group (-NO₂) positioned at the para position (C-4) of the benzene ring

  • An amide linkage (-CONH-) connecting the benzene ring to the aminoethyl chain

  • A primary amine group (-NH₂) at the terminal position of the ethyl chain

This arrangement of functional groups creates a molecule with both hydrophilic and hydrophobic regions, influencing its solubility and interaction with biological systems.

Physical and Chemical Properties

Solubility Profile

The compound possesses both polar and non-polar regions, giving it a unique solubility profile. The presence of the nitro group, amide linkage, and primary amine contributes to its solubility in polar solvents. Experimental studies have shown that it is soluble in solvents like ethanol, as demonstrated in antimicrobial testing protocols .

Spectroscopic Properties

While comprehensive spectroscopic data specific to N-(2-Aminoethyl)-4-nitrobenzamide is limited in the provided information, compounds of the nitrobenzamide family typically show characteristic patterns in spectroscopic analyses:

  • Infrared (IR) spectroscopy often reveals characteristic peaks for the amide carbonyl (C=O) stretching around 1650-1700 cm⁻¹

  • The nitro group typically shows asymmetric and symmetric stretching bands around 1550 and 1350 cm⁻¹, respectively

  • ¹H-NMR spectra would display signals for aromatic protons, amide NH, and aliphatic protons of the aminoethyl chain

Synthesis and Characterization

Characterization Techniques

Characterization of N-(2-Aminoethyl)-4-nitrobenzamide typically involves multiple analytical techniques:

  • Thin Layer Chromatography (TLC) for purity assessment

  • Fourier Transform Infrared Spectroscopy (FT-IR) for functional group identification

  • Nuclear Magnetic Resonance (¹H-NMR) for structural confirmation

  • Mass Spectrometry for molecular weight verification

These techniques collectively provide confirmation of the compound's identity and purity, essential for subsequent research applications.

Biological Activities

Antimicrobial Properties

Recent research has demonstrated that N-(2-Aminoethyl)-4-nitrobenzamide (referred to as VG1 in some studies) possesses antimicrobial activity. In controlled laboratory experiments, the compound was tested at a concentration of 20 nanomolar dissolved in ethanol against microbial cultures derived from soil water samples .

The testing methodology involved:

  • Preparation of the test solution (20 nanomolar of the compound in 3.0 grams of ethanol)

  • Inoculation of growth medium with soil water to develop microbial culture load

  • Comparison of antimicrobial activity against controls (water), vehicle (ethanol), and a standard branded antimicrobial agent

Structure-Activity Relationship

The biological activity of N-(2-Aminoethyl)-4-nitrobenzamide can be understood through examination of its structural features:

  • The nitro group at the para position of the benzene ring often contributes to antimicrobial activity in similar compounds

  • The amide linkage provides stability while allowing for hydrogen bonding interactions with potential biological targets

  • The primary amine offers a site for hydrogen bonding and potential ionic interactions

Comparisons with structurally related compounds provide insight into how specific functional groups influence biological activity:

Table 2: Comparison of N-(2-Aminoethyl)-4-nitrobenzamide with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Structural Distinction
N-(2-Aminoethyl)-4-nitrobenzamideC₉H₁₁N₃O₃209.20Reference compound
N-(2-aminoethyl)-4-methylbenzamideC₁₀H₁₄N₂O178.23Methyl group instead of nitro group
N-(2-(Ethylamino)ethyl)-4-nitrobenzamide hydrochlorideC₁₁H₁₆ClN₃O₃273.71Ethylamino group and hydrochloride salt
N-(2-aminophenyl)-4-nitrobenzamideC₁₃H₁₁N₃O₃257.25Aminophenyl instead of aminoethyl

The replacement of the nitro group with a methyl group (as in N-(2-aminoethyl)-4-methylbenzamide) significantly alters the electronic properties of the compound, potentially affecting its biological activity. Similarly, the addition of an ethyl group to the amino functionality (as in the hydrochloride derivative) modifies the compound's basicity and solubility profile .

Future Research Directions

Mechanism of Action Studies

Further research is needed to elucidate the precise mechanism through which N-(2-Aminoethyl)-4-nitrobenzamide exerts its antimicrobial and disinfectant activities. Understanding the molecular targets and mode of action would provide valuable insights for optimizing its potential applications.

Structure-Activity Relationship Expansion

Systematic modification of the compound's structure could yield derivatives with enhanced biological activities or improved physicochemical properties. Such studies would contribute to a more comprehensive understanding of structure-activity relationships within this class of compounds.

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